N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide
Description
N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide is a substituted hydrazinecarbothioamide derivative characterized by a phenyl ring with bromo (Br), fluoro (F), and methyl (CH₃) groups at positions 2, 4, and 6, respectively. The hydrazinecarbothioamide moiety (–NH–NH–C(=S)–NH₂) is directly attached to the phenyl ring, imparting unique electronic and steric properties.
Properties
Molecular Formula |
C8H9BrFN3S |
|---|---|
Molecular Weight |
278.15 g/mol |
IUPAC Name |
1-amino-3-(2-bromo-4-fluoro-6-methylphenyl)thiourea |
InChI |
InChI=1S/C8H9BrFN3S/c1-4-2-5(10)3-6(9)7(4)12-8(14)13-11/h2-3H,11H2,1H3,(H2,12,13,14) |
InChI Key |
HXUVGTWVQGUHLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NN)Br)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide typically involves the reaction of 2-bromo-4-fluoro-6-methylbenzoic acid with hydrazinecarbothioamide under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine atom at the 2-position of the phenyl ring undergoes nucleophilic aromatic substitution (NAS) under optimized conditions. For example:
-
Amination : Reaction with ammonia or primary amines in polar aprotic solvents (e.g., DMF) at 80–100°C yields N-(4-fluoro-6-methylphenyl)hydrazinecarbothioamide derivatives .
-
Thiolation : Substitution with thiols (e.g., thiourea) in methanol/NaOH produces thioether-linked analogs, as demonstrated in related brominated thiazole systems .
Key Mechanistic Insight : Bromine’s electronegativity and the electron-withdrawing fluorine enhance the ring’s electrophilicity, facilitating NAS .
Cyclocondensation Reactions
The hydrazinecarbothioamide moiety participates in heterocycle formation:
Oxidation and Reduction
-
Oxidation : The thioamide group (-C=S) oxidizes to a carboxamide (-C=O) using H<sub>2</sub>O<sub>2</sub>/AcOH, forming N-(2-bromo-4-fluoro-6-methylphenyl)hydrazinecarboxamide .
-
Reduction : Catalytic hydrogenation (Pd/C, H<sub>2</sub>) reduces the hydrazine group to a hydrazide, altering biological activity.
Electrophilic Aromatic Substitution
The electron-deficient phenyl ring undergoes nitration or sulfonation:
-
Nitration : Treatment with HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 40–80°C introduces a nitro group at the 3-position, as seen in analogous bromo-fluorophenol systems .
-
Sulfonation : Reaction with fuming sulfuric acid yields sulfonated derivatives, though yields depend on steric hindrance from the methyl group.
Coordination Chemistry
The thioamide group acts as a ligand for transition metals:
-
Metal Complexation : Forms stable complexes with Cu(II), Ni(II), and Co(II) in ethanol/ammonia solutions, confirmed by UV-Vis and IR spectroscopy .
Application : These complexes exhibit enhanced antimicrobial and anticancer activities compared to the parent compound .
Biological Activity-Driven Modifications
-
Anticancer Derivatives : Condensation with isoniazid derivatives produces pyrazole-thiazole hybrids with IC<sub>50</sub> values <10 μM against HepG2 cells .
-
Antimicrobial Analogs : Introducing electron-withdrawing groups (e.g., -NO<sub>2</sub>) at the phenyl ring improves activity against Staphylococcus aureus (MIC 46.9 μg/mL) .
Comparative Reactivity Table
Mechanistic and Synthetic Challenges
-
Steric Effects : The 6-methyl group hinders electrophilic substitution at the 3- and 5-positions, necessitating high-temperature or catalytic conditions .
-
Solvent Dependency : Polar aprotic solvents (e.g., DMF) improve NAS yields, while protic solvents favor cyclization .
This compound’s multifunctional reactivity positions it as a scaffold for pharmaceuticals and agrochemicals. Further studies should explore asymmetric catalysis and green chemistry approaches to optimize its synthetic utility .
Scientific Research Applications
N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Hydrazinecarbothioamide derivatives are a versatile class of compounds with diverse substituents influencing their physicochemical and biological properties. Below is a detailed comparison of N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide with structurally related analogs.
Structural and Electronic Comparisons
Key Observations:
- Electron-Donating Groups (CH₃, SCH₃): Improve lipophilicity, enhancing membrane permeability and bioavailability . The 6-CH₃ group in the target compound may synergize with Br/F to balance lipophilicity and electronic effects.
Biological Activity
N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide is a compound of interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-bromo-4-fluoro-6-methylphenyl hydrazine with carbon disulfide or thioacetic acid. The reaction conditions, such as temperature and solvent choice, can significantly influence yield and purity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antimicrobial Activity : Many hydrazinecarbothioamides have shown efficacy against bacterial and fungal strains.
- Anticancer Potential : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines.
- Enzyme Inhibition : Some compounds inhibit specific enzymes, contributing to their therapeutic profiles.
Antimicrobial Activity
A study evaluating the antimicrobial properties of various hydrazine derivatives found that those with halogen substitutions exhibited enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of a bromine atom in the phenyl ring was particularly noted to increase potency due to its electron-withdrawing effects, which enhance binding affinity to microbial targets .
Anticancer Studies
In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines. For instance, derivatives with halogen substitutions demonstrated lower IC50 values compared to their non-halogenated counterparts, indicating stronger cytotoxic effects .
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| This compound | A549 (Lung Cancer) | 15 | Moderate |
| This compound | HeLa (Cervical Cancer) | 10 | High |
Enzyme Inhibition
Research on enzyme inhibition has revealed that certain hydrazinecarbothioamides can inhibit urease activity, which is crucial in treating infections caused by urease-producing bacteria. The mechanism involves the formation of a stable complex between the compound and the enzyme's active site .
Structure-Activity Relationship (SAR)
The SAR studies suggest that substituents on the phenyl ring significantly affect biological activity. Electron-withdrawing groups like bromine and fluorine enhance potency by increasing the electrophilicity of the compound, facilitating interactions with biological targets.
Q & A
Q. What are the common synthetic routes for preparing N-(2-Bromo-4-fluoro-6-methylphenyl)hydrazinecarbothioamide and its derivatives?
Hydrazinecarbothioamide derivatives are typically synthesized via condensation reactions between substituted phenyl isothiocyanates and hydrazine monohydrate. For example, intermediates like N-(4-cyanophenyl)hydrazinecarbothioamide are prepared by reacting 4-cyanophenyl isothiocyanate with hydrazine monohydrate in methanol under reflux . Modifications to the aryl group (e.g., bromo, fluoro, methyl substituents) can be introduced during the isothiocyanate synthesis step, as seen in analogs like N-(4-methylthiophenyl)hydrazinecarbothioamide .
Q. Which spectroscopic and analytical methods are critical for characterizing hydrazinecarbothioamide derivatives?
Key techniques include:
- 1H/13C NMR : To confirm the presence of NH, NH2, and aromatic protons. For instance, NH protons in N-(4-cyanophenyl)hydrazinecarbothioamide appear at δ 9.53 ppm (NHNH2) and δ 9.40 ppm (PhNH) .
- IR Spectroscopy : Peaks at ~1200 cm⁻¹ (C-N), ~1580 cm⁻¹ (C=N), and ~830 cm⁻¹ (C=S) validate the thiosemicarbazone backbone .
- Mass Spectrometry (EI-MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight, as demonstrated for derivatives like 2-(4-nitrobenzylidene)-N-(3-chlorophenyl)hydrazinecarbothioamide (m/z 379) .
Advanced Research Questions
Q. How can crystallographic software (e.g., SHELXL, ORTEP) resolve structural ambiguities in hydrazinecarbothioamide derivatives?
Single-crystal X-ray diffraction (SCXRD) paired with SHELXL allows precise determination of bond lengths and angles. For example, in (E)-2-(5-bromo-2-hydroxy-3-methoxybenzylidene)-N-phenylhydrazinecarbothioamide, C=S and C=N bond lengths were resolved to 1.68 Å and 1.28 Å, respectively, confirming resonance stabilization . ORTEP-3 visualizes hydrogen-bonding networks (e.g., N–H···S interactions), critical for understanding supramolecular packing .
Q. What strategies address contradictory bioactivity data in hydrazinecarbothioamide analogs?
Variations in substituent positioning (e.g., bromo vs. methoxy groups) significantly impact bioactivity. For instance:
- Antiviral Activity : Derivatives with diethylamino-methyl groups (e.g., compound 5c) showed IC50 values of 11–20 µM in HEL cell cultures, while others were inactive due to steric hindrance .
- Antitubercular Activity : AS8 and AS9 (MIC 3 µg/mL) outperformed analogs with nitro substituents, attributed to enhanced lipophilicity from bromo/chloro groups . Cross-validation using in silico ADMET models can reconcile discrepancies .
Q. How do substituents influence the chemosensing properties of hydrazinecarbothioamides for metal ion detection?
Electron-withdrawing groups (e.g., -Br, -F) enhance Hg²⁺ selectivity by polarizing the C=S bond. In N-(2-hydroxyphenyl)-2-[1-(pyridin-4-yl)ethylidene]hydrazinecarbothioamide (HPEH), Hg²⁺ binding induces a redshift (Δλ = 75 nm) in UV-Vis spectra, validated via DFT calculations . Competitive titration assays (e.g., with Cu²⁺/Fe³⁺) confirm specificity .
Methodological Considerations
Q. What experimental precautions are necessary to ensure purity during synthesis?
- Use anhydrous solvents (e.g., methanol, DMF) to prevent hydrolysis of isothiocyanates.
- Purify intermediates via recrystallization (e.g., ethanol/acetone mixtures) to remove unreacted hydrazine .
- Monitor reaction progress by TLC (Rf = 0.5–0.7 in ethyl acetate/hexane) .
Q. How can computational tools (e.g., COSMO-RS, molecular dynamics) optimize ligand-receptor interactions for drug design?
- COSMO-RS : Predicts solubility and partition coefficients to prioritize derivatives with favorable pharmacokinetics .
- Molecular Dynamics : Simulates binding stability of hydrazinecarbothioamides with target enzymes (e.g., Mycobacterium tuberculosis enoyl-ACP reductase), identifying key residues for mutagenesis studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
